3-[(1R,2R,4S,7S,8S,11R,16R)-7-(furan-3-yl)-1,8,15,15-tetramethyl-5,18-dioxo-3,6,14-trioxapentacyclo[9.7.0.02,4.02,8.012,16]octadecan-12-yl]-3-hydroxypropanoic acid
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Overview
Description
3-[(1R,2R,4S,7S,8S,11R,16R)-7-(furan-3-yl)-1,8,15,15-tetramethyl-5,18-dioxo-3,6,14-trioxapentacyclo[97002,402,8012,16]octadecan-12-yl]-3-hydroxypropanoic acid is a complex organic compound characterized by its unique pentacyclic structure and the presence of multiple functional groups, including a furan ring, hydroxyl group, and carboxylic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1R,2R,4S,7S,8S,11R,16R)-7-(furan-3-yl)-1,8,15,15-tetramethyl-5,18-dioxo-3,6,14-trioxapentacyclo[9.7.0.02,4.02,8.012,16]octadecan-12-yl]-3-hydroxypropanoic acid typically involves multiple steps, including the formation of the pentacyclic core, introduction of the furan ring, and functionalization of the hydroxyl and carboxylic acid groups. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize the reaction efficiency and scalability. The process may also include purification steps such as crystallization, distillation, and chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The furan ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic reagents like bromine (Br2) and nitric acid (HNO3) can be used for substitution reactions on the furan ring.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl groups may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding complex organic reactions and mechanisms.
Biology
In biological research, the compound’s interactions with biomolecules are of interest. It may be used to study enzyme-substrate interactions, protein binding, and cellular uptake mechanisms.
Medicine
In medicine, the compound’s potential therapeutic effects are explored. It may have applications in drug development, particularly for targeting specific molecular pathways or receptors.
Industry
In industrial applications, the compound may be used as a precursor for the synthesis of other complex molecules or as a catalyst in certain chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, altering their activity and leading to downstream effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **3-[(1R,2R,4S,7S,8S,11R,16R)-7-(furan-3-yl)-1,8,15,15-tetramethyl-5,18-dioxo-3,6,14-trioxapentacyclo[9.7.0.02,4.02,8.012,16]octadecan-12-yl]-3-hydroxypropanoic acid
- **this compound
Uniqueness
This compound is unique due to its specific pentacyclic structure and the presence of multiple functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with different molecular targets makes it a versatile compound for research and industrial applications.
Properties
CAS No. |
74729-97-8 |
---|---|
Molecular Formula |
C26H32O9 |
Molecular Weight |
488.5 g/mol |
IUPAC Name |
3-[(1R,2R,4S,7S,8S,11R,16R)-7-(furan-3-yl)-1,8,15,15-tetramethyl-5,18-dioxo-3,6,14-trioxapentacyclo[9.7.0.02,4.02,8.012,16]octadecan-12-yl]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C26H32O9/c1-22(2)15-9-16(27)24(4)14(25(15,12-33-22)17(28)10-18(29)30)5-7-23(3)19(13-6-8-32-11-13)34-21(31)20-26(23,24)35-20/h6,8,11,14-15,17,19-20,28H,5,7,9-10,12H2,1-4H3,(H,29,30)/t14-,15-,17?,19-,20+,23-,24-,25?,26+/m0/s1 |
InChI Key |
SZSLZBYOLTYIOE-NQUDZKMVSA-N |
Isomeric SMILES |
C[C@@]12CC[C@H]3[C@]([C@@]14[C@H](O4)C(=O)O[C@H]2C5=COC=C5)(C(=O)C[C@@H]6C3(COC6(C)C)C(CC(=O)O)O)C |
Canonical SMILES |
CC1(C2CC(=O)C3(C(C2(CO1)C(CC(=O)O)O)CCC4(C35C(O5)C(=O)OC4C6=COC=C6)C)C)C |
Origin of Product |
United States |
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